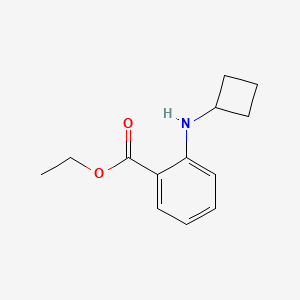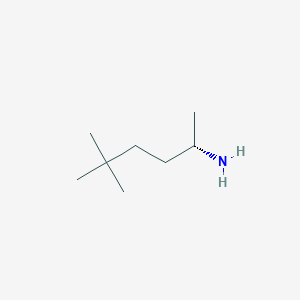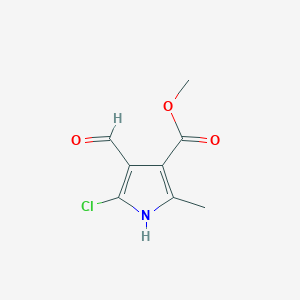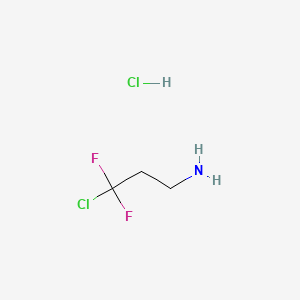![molecular formula C9H16F3NO3 B13578281 tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)
tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated alcohol under controlled conditions. One common method includes the use of tert-butyl carbamate and 3-hydroxy-2-(trifluoromethyl)propylamine in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HoBt) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a model compound for investigating the interactions between trifluoromethylated molecules and biological targets .
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
- tert-Butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- N-Boc-hydroxylamine
Comparison: tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate is unique due to the presence of both a hydroxy group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that may lack one of these functional groups. For example, tert-butyl (3-hydroxypropyl)carbamate lacks the trifluoromethyl group, which can significantly alter its reactivity and applications .
Propiedades
Fórmula molecular |
C9H16F3NO3 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
tert-butyl N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]carbamate |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-4-6(5-14)9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) |
Clave InChI |
MDNWRSYLKNHBLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)


